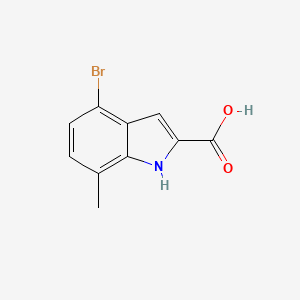

4-bromo-7-methyl-1H-indole-2-carboxylic acid

Beschreibung

4-Bromo-7-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring, with a carboxylic acid substituent at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine and carboxylic acid groups make it reactive for cross-coupling reactions and further functionalization, positioning it as a versatile building block in drug discovery pipelines.

Eigenschaften

IUPAC Name |

4-bromo-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBAQBNOUOASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 7-methyl-1H-indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Oxo derivatives of the indole ring.

Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Indole Derivatives

4-Bromo-7-methyl-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for modifications that lead to the development of new compounds with varied functionalities. The bromine atom enhances reactivity, making it suitable for electrophilic aromatic substitution reactions, which are fundamental in organic synthesis.

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. This characteristic positions it as a candidate for antibiotic development, potentially addressing the growing issue of antibiotic resistance.

Anticancer Activity

The compound has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation in cancer cell lines. This suggests a mechanism of action that may involve the modulation of cellular signaling pathways critical for tumor growth.

HIV Integrase Inhibition

A significant area of research involves the compound's role in inhibiting HIV integrase, an enzyme essential for viral replication. Studies show that it can chelate magnesium ions within the active site of integrase, enhancing its inhibitory effects and offering a potential therapeutic avenue for HIV treatment.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is investigated for its potential to design molecules that target specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable scaffold in drug discovery efforts aimed at treating infectious diseases and cancer .

Industrial Applications

Dyes and Pigments Production

Beyond its biological applications, this compound is utilized in the production of dyes and pigments. Its structural features allow it to contribute to the coloration processes in industrial settings, demonstrating versatility beyond just pharmaceutical applications.

Enzyme Interactions

The compound interacts with several enzymes, influencing their activity and function. Notably, it has been shown to inhibit integrase by binding to key residues and metal ions within the enzyme's active site.

Metabolic Pathways

This compound participates in various metabolic pathways, affecting its pharmacokinetics and bioavailability. Understanding these pathways is crucial for optimizing its therapeutic use.

Transport Mechanisms

The transport and distribution of this compound within cells are vital for its biological activity. It may interact with specific transporters that facilitate its uptake, thereby influencing its effectiveness as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different biological contexts:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against multiple pathogens |

| Anticancer Effects | Inhibited proliferation in various cancer cell lines |

| HIV Integrase Inhibition | Effective chelation of magnesium ions enhances inhibition |

These findings underscore the compound's potential as a versatile agent in both research and therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-bromo-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 4-Bromo-7-methyl-1H-indole-2-carboxylic Acid and Analogs

Key Comparative Analysis:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogens (Br, Cl, F) enhance electrophilicity, facilitating nucleophilic aromatic substitution. For example, 4-methyl-7-nitro-1H-indole-2-carboxylic acid (pKa ~4.12) is more acidic than methyl- or methoxy-substituted analogs . Electron-Donating Groups (EDGs): Methyl and methoxy groups increase electron density, favoring electrophilic substitution. The methoxy group in 4-bromo-7-methoxy-1H-indole-2-carboxylic acid improves solubility in organic solvents .

Synthetic Utility :

- Bromine at position 4 (as in the target compound) or 7 enables Suzuki-Miyaura or Ullmann coupling reactions for biaryl formation, critical in drug discovery (e.g., synthesis of 6-(4-bromophenyl)-1-methyl-1H-indole-7-carboxylic acid via Ru-catalyzed C–H arylation ).

- Carboxylic acid groups allow amide bond formation, as seen in the synthesis of 5-bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b) .

Applications in Medicinal Chemistry :

- Indole derivatives exhibit antitumor activity (e.g., substituted indoles in crystallography studies ). The target compound’s methyl and bromine substituents may optimize pharmacokinetic properties by balancing lipophilicity and metabolic stability.

- Halogenated indoles are prevalent in kinase inhibitors and protease inhibitors, leveraging halogen bonding for target binding .

Physical Properties :

- Solubility : Methoxy and ester derivatives (e.g., methyl 7-bromo-1H-indole-2-carboxylate) exhibit higher organic solubility than carboxylic acids, making them preferable for certain synthetic steps .

- Thermal Stability : Higher boiling points in methoxy-substituted compounds (e.g., 497.5°C for 4-bromo-7-methoxy-1H-indole-2-carboxylic acid) suggest stability under high-temperature reactions .

Biologische Aktivität

4-Bromo-7-methyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated for its potential in various therapeutic areas, including antimicrobial and anticancer applications. Indole derivatives are recognized for their ability to interact with multiple biological targets, which is crucial for drug development.

Key Biological Activities

-

Antimicrobial Properties :

- The compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

- Anticancer Effects :

-

HIV Integrase Inhibition :

- Research indicates that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase, a critical enzyme in the viral replication process. The binding conformation analysis revealed that the compound chelates magnesium ions within the active site of integrase, enhancing its inhibitory effect .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, altering their activity. Notably:

- Integrase Inhibition : The compound interacts with the active site of integrase through chelation with magnesium ions, which is essential for the enzyme's function .

- Cellular Interactions : It has been reported to influence various cellular processes by modulating enzyme activities involved in cell signaling and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

The compound's biochemical properties are crucial for understanding its mechanisms of action:

- Enzyme Interactions : It has been shown to inhibit integrase by interacting with key residues and metal ions within the enzyme's active site.

- Metabolic Pathways : The compound participates in various metabolic pathways, influencing its pharmacokinetics and bioavailability.

- Transport Mechanisms : Understanding how this compound is transported within cells can provide insights into optimizing its therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-7-methyl-1H-indole-2-carboxylic acid, and what reaction parameters are critical for optimizing yield?

The synthesis of brominated indole derivatives typically involves electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, bromination at the 4-position of the indole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide at 0–5°C) to prevent over-bromination . Methylation at the 7-position may require Friedel-Crafts alkylation or directed ortho-metalation strategies. Carboxylic acid functionalization at the 2-position often involves hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate) under basic conditions . Key parameters include temperature control, stoichiometric ratios, and purification via column chromatography or recrystallization (melting points for related indole carboxylic acids range from 208–259°C, as noted in indole-5- and -6-carboxylic acid analogs) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- NMR : The proton environment of the bromine and methyl substituents can be identified via - and -NMR. For example, the deshielding effect of bromine at the 4-position would shift aromatic protons downfield (~7.5–8.5 ppm), while the methyl group at the 7-position may appear as a singlet (~2.5 ppm) .

- IR : The carboxylic acid moiety exhibits a broad O-H stretch (~2500–3000 cm) and a carbonyl stretch (~1680–1720 cm).

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (expected molecular weight: ~270–280 g/mol for similar brominated indoles) .

Purity should be validated via HPLC (>95% purity, as per indole-2-carboxylic acid standards) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise from heavy atoms like bromine?

X-ray crystallography using programs like SHELXL is critical for determining bond angles, torsion angles, and packing interactions. Bromine’s high electron density enhances anomalous scattering, aiding phase determination but requiring careful refinement to avoid overfitting. For example, in methyl indole carboxylate analogs, the indole ring typically adopts a planar conformation, with substituents influencing crystal packing via hydrogen bonding (e.g., carboxylic acid dimers) . Challenges include radiation damage during data collection and resolving disorder in the bromine or methyl groups.

Q. What strategies can address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound?

Contradictory data may arise from polymorphic forms, impurities, or solvent effects. To resolve this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Compare experimental data with computational predictions (e.g., using Gaussian for thermodynamic properties).

- Reproduce synthesis and purification methods from literature, noting solvent systems (e.g., DMSO solubility for indole carboxylic acids) .

For example, indole-5-carboxylic acid has a reported mp of 208–210°C, while indole-6-carboxylic acid melts at 256–259°C; deviations in brominated analogs may reflect steric or electronic effects .

Q. How does bromine substitution at the 4-position influence bioactivity, and what assays are suitable for evaluating its pharmacological potential?

Bromine enhances electrophilicity and binding affinity to hydrophobic protein pockets. In vitro assays could include:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms via fluorescence-based assays.

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC values.

- ADMET profiling : Microsomal stability assays and LogP measurements (estimated via HPLC retention times) .

Related indole derivatives show antitumor activity, suggesting this compound may act as a scaffold for drug development .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Engineering controls : Use fume hoods for synthesis and purification steps.

- Waste disposal : Segregate halogenated waste and comply with local regulations for brominated organics .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.